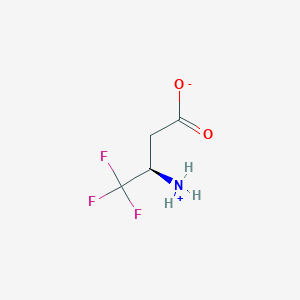
1,2,4,5-Tetrazine-3,6-dicarboxylic acid
概要
説明
1,2,4,5-Tetrazine-3,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C4H2N4O4. It is characterized by a tetrazine ring, which is a six-membered ring containing four nitrogen atoms and two carbon atoms. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .
準備方法
1,2,4,5-Tetrazine-3,6-dicarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl diazoacetate with sodium hydroxide, followed by the addition of hydrochloric acid to form the desired product . The reaction conditions typically include maintaining the temperature between 60°C and 80°C during the addition of ethyl diazoacetate and using an ice/sodium chloride bath during the addition of hydrochloric acid . Industrial production methods may vary, but they generally follow similar principles of controlled reaction conditions and purification steps.
化学反応の分析
1,2,4,5-Tetrazine-3,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized and reduced reversibly, which is accompanied by a color change from yellow to pink and vice versa . Common reagents used in these reactions include oxidizing agents such as nitrous gases and reducing agents . Major products formed from these reactions include dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate and other derivatives .
科学的研究の応用
1,2,4,5-Tetrazine-3,6-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds and as a ligand in coordination chemistry . Additionally, it is used in the creation of optical sensor materials for detecting oxidative agents . Its unique properties make it valuable in various industrial applications, including the production of high-nitrogen energetic materials .
作用機序
The mechanism of action of 1,2,4,5-Tetrazine-3,6-dicarboxylic acid involves its ability to undergo reversible oxidation and reduction reactions. The tetrazine unit can be oxidized and reduced, leading to significant changes in its electronic structure and properties . This reversible redox behavior is crucial for its applications in sensors and other electronic devices. The molecular targets and pathways involved in these reactions are primarily related to the tetrazine ring’s interaction with oxidizing and reducing agents .
類似化合物との比較
1,2,4,5-Tetrazine-3,6-dicarboxylic acid can be compared with other similar compounds, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate . These compounds share the tetrazine ring structure but differ in their substituents and specific properties. For example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is known for its application in inverse-type Diels–Alder reactions . The unique properties of this compound, such as its stability and reversible redox behavior, distinguish it from these similar compounds .
特性
IUPAC Name |
1,2,4,5-tetrazine-3,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOPFPWGMCWLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(Methylthio)phenyl]ethanethiol](/img/structure/B7901475.png)

![2-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B7901486.png)





